Unii-5N7E9brf47
Description
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents with novel mechanisms of action. This has spurred a shift in research paradigms, moving beyond traditional antibiotic scaffolds to explore chemically diverse biological modulators. GSQ-1530 has emerged from this evolving landscape as a promising lead compound.
The discovery of antibiotics in the 20th century was a landmark in medicine. However, the overuse and misuse of these drugs have led to the widespread development of resistance, rendering many established treatments ineffective. This crisis has prompted a paradigm shift in drug discovery, moving away from the modification of existing antibiotic classes towards the exploration of novel chemical scaffolds and mechanisms of action.
One such paradigm involves the targeting of fundamental cellular processes that are essential for bacterial survival and distinct from those in human cells. DNA has been identified as a promising, albeit challenging, target for antimicrobial agents. bath.ac.uk The research into DNA-binding molecules as therapeutic agents has evolved from early studies of natural products like distamycin A, which exhibited weak antibiotic activity. bath.ac.uk These early discoveries laid the groundwork for the rational design and synthesis of new chemical entities that can selectively bind to bacterial DNA and disrupt its function. The development of heteroaromatic polycyclic (HARP) compounds, including GSQ-1530, is a direct outcome of this evolved research paradigm, focusing on creating synthetic molecules that can effectively target the minor groove of bacterial DNA. bath.ac.uk
GSQ-1530 and the broader class of HARP antibiotics hold considerable significance in contemporary chemical biology and medicinal chemistry for several reasons. Firstly, they represent a novel class of antimicrobials with a distinct mechanism of action, which is crucial in the fight against drug-resistant bacteria. Their ability to bind to the minor groove of DNA and inhibit DNA replication and RNA transcription offers a new avenue for therapeutic intervention. bath.ac.uk
Secondly, the study of GSQ-1530 and related compounds provides valuable insights into the principles of molecular recognition between small molecules and DNA. Understanding how these synthetic ligands achieve their binding affinity and sequence selectivity can inform the design of future therapeutic agents targeting DNA for various diseases, including cancer and parasitic infections.
Finally, the development of HARP antibiotics showcases the power of medicinal chemistry in optimizing lead compounds to enhance their potency and pharmacological properties. The journey from early natural product leads to highly potent synthetic molecules like GSQ-1530 exemplifies the iterative process of structure-activity relationship (SAR) studies, chemical synthesis, and biological evaluation that is central to modern drug discovery.
Fundamental research on GSQ-1530 has primarily focused on its in vitro antimicrobial activity and mechanism of action. Studies have demonstrated its excellent potency against a broad spectrum of Gram-positive bacteria, including clinically important resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). esr.ieresearchgate.net
The mechanism of action of GSQ-1530 has been elucidated as the non-covalent binding to the minor groove of DNA, with a preference for AT-rich regions. bath.ac.uk This binding event is believed to inhibit essential cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death. bath.ac.uk Research has shown that GSQ-1530 exhibits time-dependent bactericidal activity against staphylococci and streptococci, while it is bacteriostatic against enterococci. esr.ieresearchgate.net Furthermore, synergistic interactions have been observed between GSQ-1530 and other antibiotics, such as rifampin, against MRSA. esr.ieresearchgate.net
Pharmacological studies have indicated that GSQ-1530 has a high affinity for plasma proteins, which can influence its in vivo activity. esr.ieresearchgate.net The presence of serum proteins has been shown to reduce its in vitro antimicrobial potency. esr.ieresearchgate.net
| Organism | MIC90 (μg/mL) |
| Methicillin-susceptible Staphylococcus aureus | 2 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |
| Vancomycin-intermediate-susceptible staphylococci | 1 |
| Streptococci | ≤2 |
| Enterococci (including VRE) | 4 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
The promising in vitro profile of GSQ-1530 has paved the way for further investigation, with several key research questions guiding the scope of future studies. A primary focus is the translation of its potent in vitro activity into in vivo efficacy. This involves comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens and overcome challenges such as high plasma protein binding.
Another critical area of investigation is the potential for resistance development to GSQ-1530 and other HARP antibiotics. Understanding the molecular mechanisms by which bacteria might acquire resistance to this new class of drugs is essential for their long-term viability as therapeutic agents. Studies exploring the frequency of resistance and the genetic basis of any observed resistance are of paramount importance.
Furthermore, the structure-activity relationship of the HARP scaffold continues to be an active area of research. Medicinal chemistry efforts are likely focused on synthesizing and evaluating new analogs of GSQ-1530 with improved pharmacological properties, such as enhanced potency, reduced protein binding, and a broader spectrum of activity, potentially including Gram-negative bacteria.
Finally, a deeper understanding of the molecular interactions between GSQ-1530 and its DNA target at an atomic level would be highly valuable. Structural biology studies, such as X-ray crystallography or NMR spectroscopy of GSQ-1530 in complex with DNA, could provide detailed insights into its binding mode and inform the rational design of next-generation DNA-binding antibiotics.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H26Cl2N10O4S |
|---|---|
Molecular Weight |
633.5 g/mol |
IUPAC Name |
N-[5-[[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4,5-dichloro-1,2-thiazole-3-carboxamide |
InChI |
InChI=1S/C25H26Cl2N10O4S/c1-35-9-12(6-15(35)22(38)30-5-4-18(28)29)31-23(39)16-7-13(10-36(16)2)32-24(40)17-8-14(11-37(17)3)33-25(41)20-19(26)21(27)42-34-20/h6-11H,4-5H2,1-3H3,(H3,28,29)(H,30,38)(H,31,39)(H,32,40)(H,33,41) |
InChI Key |
VNWXDMXRLSFYGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=NSC(=C4Cl)Cl |
Synonyms |
GSQ1530 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Unii 5n7e9brf47
Exploration of Classical and Contemporary Synthetic Routes to Belinostat
The synthesis of Belinostat has been approached through various pathways, ranging from classical multi-step procedures to more streamlined and scalable methods. The choice of route often depends on factors such as the availability of starting materials, cost-effectiveness, and the desired scale of production.
Novel Synthetic Pathways and Catalyst Development
Another reported pathway starts from 3-nitrobenzaldehyde, featuring a key step that converts an aminophenyl)acrylic acid methyl ester to a chlorosulfonylphenyl)acrylic acid methyl ester through diazotization and sulfonylation. researchgate.net Alternative methods have been devised to avoid hazardous reagents; for instance, a six-step reaction starting from m-carboxyl phenylsulfonic acid circumvents the use of dangerous substances like fuming sulfuric acid, making the process more suitable for industrial production. google.com
The synthesis of Belinostat analogs has also driven the exploration of catalyst development. For example, the synthesis of analogs where the sulfonamide is replaced by an amide linkage has utilized a palladium-catalyzed Heck reaction, employing Pd(OAc)₂ as the catalyst, to form a key carbon-carbon bond. nih.gov
| Starting Material | Key Reactions/Steps | Advantages |
| Benzaldehyde | Sulfochlorination, Knoevenagel condensation, Amidation | Economical starting materials, scalable. acs.org |
| 3-Nitrobenzaldehyde | Diazotization and sulfonylation | Provides an alternative route to key intermediates. researchgate.net |
| m-Carboxyl phenylsulfonic acid | Six-step synthesis | Avoids hazardous reagents like fuming sulfuric acid. google.com |
| 3-Bromobenzoic acid (for analogs) | Heck reaction (Pd(OAc)₂ catalyst) | Allows for the synthesis of diverse analogs with amide linkers. nih.gov |
Asymmetric Synthesis and Stereochemical Control in Belinostat Analogs
While Belinostat itself is an achiral molecule, the development of its analogs often involves the introduction of stereocenters. In such cases, asymmetric synthesis and precise stereochemical control are critical, as different enantiomers of a chiral drug can have vastly different biological activities and toxicological profiles. mdpi.com
The synthesis of chiral Belinostat analogs would employ established asymmetric synthesis strategies. mdpi.com These can be broadly categorized into three main approaches:
Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure natural product as the starting material. For instance, a chiral side chain could be synthesized from an amino acid or a sugar.
Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to reveal the enantiomerically enriched product.
Asymmetric Catalysis: Using a chiral catalyst to convert an achiral substrate into a chiral product. This is often the most efficient method, as a small amount of the catalyst can generate a large quantity of the desired enantiomer. mdpi.com
For example, the creation of a chiral center in an analog's side chain could be achieved via a stereoselective Diels-Alder reaction using a chiral dienophile or a Lewis acid catalyst to control the facial selectivity of the cycloaddition. rsc.org Subsequent transformations would then incorporate this chiral fragment into the final Belinostat analog structure.
Flow Chemistry and Scalable Synthetic Approaches for Research Quantities
The transition from laboratory-scale synthesis to the production of larger research quantities necessitates scalable and efficient methodologies. One of the reported syntheses for Belinostat has been successfully scaled to produce 169 grams, demonstrating its viability for producing significant quantities. acs.org
For further improvements in scalability, safety, and efficiency, continuous flow chemistry presents a compelling alternative to traditional batch processing. polimi.it In a flow chemistry setup, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. polimi.it This technology often leads to improved reaction yields, simplified scalability, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. polimi.it
Design and Synthesis of Functionalized Analogs and Derivatives of Belinostat
To investigate the molecular mechanisms of Belinostat, functionalized analogs and derivatives are indispensable tools. These modified compounds incorporate specific chemical moieties, such as affinity tags or fluorescent probes, to enable detailed biochemical and cellular studies.
Introduction of Chemical Tags for Affinity-Based Studies
Affinity tags are peptides or small molecules that are appended to a target compound to facilitate its purification, detection, and interaction studies. scispace.com By creating a Belinostat analog that includes an affinity tag, researchers can perform affinity chromatography to isolate its protein targets (like specific HDAC isoforms) from complex cellular lysates. researchgate.net
Commonly used affinity tags include the polyhistidine (His) tag, which binds to metal-charged resins, and the Glutathione (B108866) S-transferase (GST) tag, which has a strong affinity for immobilized glutathione. scispace.com For pull-down assays and interaction studies, biotin (B1667282) is a frequently used chemical tag due to its exceptionally strong and specific interaction with streptavidin.
The synthetic strategy for introducing an affinity tag onto Belinostat would involve identifying a position on the molecule that is not critical for its HDAC inhibitory activity. A linker is typically introduced at this position, and the affinity tag is then coupled to the end of the linker. This ensures that the tag is accessible for binding while minimizing interference with the parent molecule's function.
| Affinity Tag | Size | Elution/Binding Principle | Common Use |
| Polyhistidine (His-tag) | Small (6-10 amino acids) | Binds to immobilized metal ions (e.g., Ni²⁺, Co²⁺); eluted with imidazole. scispace.com | Protein purification. researchgate.net |
| FLAG Tag | Small (8 amino acids) | Binds to specific anti-FLAG antibodies; requires gentle elution conditions. researchgate.net | Immunoprecipitation, high-purity purification. researchgate.net |
| Glutathione S-transferase (GST) | Large (~26 kDa protein) | Binds to immobilized glutathione; eluted with reduced glutathione. scispace.com | Protein purification, solubility enhancement. |
| Biotin | Small molecule | Binds with extremely high affinity to streptavidin or avidin. | Pull-down assays, affinity purification, imaging. |
Fluorescent and Spectroscopic Probe Conjugation Strategies
To visualize the subcellular localization of Belinostat or to quantify its engagement with target proteins in living cells, fluorescently labeled derivatives are required. nih.gov A fluorescent probe is created by covalently attaching a fluorophore—a molecule that emits light upon excitation—to the Belinostat scaffold.
The design of such probes involves selecting a suitable fluorophore and a conjugation strategy. nih.gov The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, brightness, and photostability. The conjugation strategy typically involves modifying the Belinostat structure to include a reactive handle (e.g., an amine, alkyne, or azide) that can be selectively coupled to a complementary functional group on the fluorophore. This is often achieved through well-established bioconjugation reactions like amide coupling or "click chemistry" (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition).
These fluorescent-drug conjugates are powerful tools for real-time imaging and can be used in techniques like fluorescence microscopy and flow cytometry to study the drug's distribution and target engagement within a cellular context. nih.gov
Precursor Synthesis for Isotopic Labeling Studies
Isotopic labeling is a critical technique in pharmaceutical research, providing invaluable insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. musechem.com This process involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the drug molecule. musechem.com For a molecule like Belinostat, precursor synthesis for isotopic labeling would involve incorporating these isotopes at specific, metabolically stable positions within its structure.
The synthesis of isotopically labeled Belinostat precursors can be achieved by utilizing commercially available labeled starting materials within established synthetic routes. For instance, the synthesis of Belinostat often involves precursors such as aniline (B41778) or benzoic acid derivatives. google.com By starting with isotopically labeled versions of these precursors, the isotopic label can be carried through the synthetic sequence to the final Belinostat molecule or its immediate precursors.
Examples of potential isotopically labeled precursors and their synthesis strategies include:
Deuterated Precursors : The synthesis of a deuterated analog, such as Belinostat acid-d5, has been reported. medchemexpress.com This suggests that a synthetic route utilizing a deuterated precursor was successfully employed. A common strategy for introducing deuterium is to use deuterated reagents in key synthetic steps. For example, a deuterated benzoyl chloride could be used in a condensation reaction to introduce a deuterated phenyl group. biomedres.us
Carbon-13 Labeled Precursors : To introduce a ¹³C label, one could start with a ¹³C-labeled benzoic acid or aniline. For example, a synthetic route starting from benzoic acid could utilize [¹³C₆]-benzoic acid in the initial chlorosulfonation step. The ¹³C-labeled ring would then be incorporated into the Belinostat backbone. Similarly, [¹³C₆]-aniline could be used in the condensation step to introduce a labeled N-phenylsulfamoyl group. nih.govnih.gov
The choice of labeling position is crucial and is often guided by the need to avoid positions that are metabolically labile, ensuring that the isotopic label is not lost during metabolic processes.
| Isotopically Labeled Precursor | Potential Isotope | Incorporation Strategy |
|---|---|---|
| [¹³C₆]-Benzoic acid | Carbon-13 | Used as a starting material in a synthetic route commencing with benzoic acid. google.com |
| Aniline-d₅ | Deuterium | Used in the aniline condensation step to introduce a deuterated phenyl group. |
| [¹³C₆]-Aniline | Carbon-13 | Utilized in the condensation reaction to form the sulfonamide linkage with a labeled phenyl group. nih.gov |
| Deuterated 3-nitrobenzaldehyde | Deuterium | Employed as the initial reactant in synthetic pathways starting from 3-nitrobenzaldehyde. vjol.info.vn |
Challenges and Innovations in Belinostat Chemical Synthesis
Challenges:
Innovations:
Another area of innovation focuses on the use of greener and more sustainable chemical processes. This includes the exploration of less hazardous reagents and solvents, as well as developing purification methods that avoid column chromatography, such as recrystallization or salt formation, which are more amenable to industrial scale-up. google.com The use of catalytic methods in certain steps can also contribute to a more environmentally benign synthesis.
Furthermore, the development of synthetic strategies that allow for the late-stage introduction of certain functional groups can provide flexibility for creating a library of Belinostat analogs for structure-activity relationship studies. This modular approach can accelerate the discovery of new HDAC inhibitors with improved properties.
| Aspect | Traditional Challenges | Innovative Approaches |
|---|---|---|
| Starting Materials | Can be expensive or require multiple steps to prepare. | Use of inexpensive and readily available starting materials like benzoic acid. google.com |
| Reaction Efficiency | Multi-step syntheses with potentially low overall yields. vjol.info.vn | Combining multiple transformations into a single step (e.g., one-pot sulfonylation/acyl chlorination). google.com |
| Purification | Reliance on column chromatography for intermediate purification. | Development of processes where intermediates can be purified by recrystallization or salt formation. google.com |
| Environmental Impact | Use of hazardous reagents and solvents. vjol.info.vn | Exploration of greener reagents and catalytic methods to reduce environmental footprint. |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of UNII-5N7E9brf47 and its Analogs
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds like Vorapaxar. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
While one-dimensional (1D) NMR provides initial data, complex molecules necessitate multi-dimensional NMR experiments to resolve signal overlap and establish definitive structural correlations. mdpi.com These techniques expand the spectra into two or more dimensions, enhancing resolution and revealing intricate atomic relationships. mdpi.comleidenuniv.nl
Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment identifies direct one-bond correlations between protons (¹H) and heteronuclei, typically Carbon-13 (¹³C). For Vorapaxar, an HSQC spectrum would map each proton signal to the carbon atom it is directly attached to, providing a clear blueprint of all C-H bonds in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the complete carbon skeleton. It detects longer-range correlations, typically over two or three bonds, between protons and carbon atoms. This allows for the connection of molecular fragments, identifying linkages across quaternary carbons (carbons with no attached protons) and heteroatoms, which is essential for confirming the complex ring system of Vorapaxar.
Nuclear Overhauser Effect Spectroscopy (2D-NOESY): This technique is vital for determining the stereochemistry and three-dimensional conformation of a molecule in solution. mdpi.com It identifies protons that are close in space, irrespective of their bond connectivity. For the rigid, multi-ring structure of Vorapaxar, NOESY data would be instrumental in confirming the relative orientation of substituents on the rings.
Table 1: Illustrative Data from 2D NMR Analysis of Vorapaxar
| NMR Technique | Information Yielded for Vorapaxar Structure | Example of a Hypothetical Correlation |
| HSQC | Identifies all direct C-H bonds. | A proton signal at 3.5 ppm correlates to a carbon signal at 55 ppm, indicating a -CH group. |
| HMBC | Establishes long-range C-H connectivity, piecing together the molecular skeleton. | A proton signal from a methyl group shows a correlation to a carbonyl carbon three bonds away, confirming its position. |
| 2D-NOESY | Determines through-space proximity of protons, defining the 3D shape and stereochemistry. | A proton on one ring shows a spatial correlation to a proton on an adjacent ring, confirming a specific cis/trans relationship. |
Solid-state NMR (ssNMR) spectroscopy has become a powerful tool for characterizing pharmaceutical compounds in their solid form. europeanpharmaceuticalreview.combruker.com Unlike solution NMR, ssNMR provides information on the properties of the drug substance in its crystalline or amorphous state, which is critical for drug development. europeanpharmaceuticalreview.comresearchgate.net
For Vorapaxar, ssNMR can be applied to:
Polymorph Identification: Differentiating between various crystalline forms (polymorphs) of Vorapaxar. researchgate.net Different polymorphs can have distinct physical properties, and ssNMR provides a sensitive method for their identification and quantification. bruker.comresearchgate.net
Structural Confirmation: Providing information on the molecular conformation and packing arrangement within the crystal lattice. europeanpharmaceuticalreview.com
Amorphous Content Analysis: Quantifying the amount of amorphous versus crystalline material in a drug sample, as ssNMR can distinguish between the ordered and disordered states. bruker.comresearchgate.net
Drug-Excipient Interactions: Studying the molecular-level interactions between Vorapaxar and excipients in a final drug product formulation, as the technique can often analyze the components selectively. europeanpharmaceuticalreview.comresearchgate.net
Mass Spectrometry (MS) for Molecular Characterization and Quantitative Analysis
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of Vorapaxar, determining its elemental formula, and elucidating the structure of its metabolites and degradation products. mdpi.com
High-resolution mass spectrometers, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap instruments, provide extremely accurate mass measurements. mdpi.com This capability allows for the confident determination of a molecule's elemental composition from its exact mass. For Vorapaxar, HRMS would be used to confirm its molecular formula, C₂₉H₃₃FN₂O₄, by matching the experimentally measured mass to the theoretically calculated mass with a high degree of precision. ebi.ac.uk
Table 2: High-Resolution Mass Data for Vorapaxar
| Parameter | Value |
| Molecular Formula | C₂₉H₃₃FN₂O₄ |
| Calculated Monoisotopic Mass | 492.2424 amu |
| Hypothetical Measured Mass (HRMS) | 492.2421 amu |
| Mass Accuracy | < 1 ppm |
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, the intact Vorapaxar molecule (the precursor ion) is selected and then fragmented through collision-induced dissociation (CID). mdpi.com The resulting fragment ions (product ions) are then analyzed. This fragmentation pattern is unique and reproducible, serving as a structural fingerprint that can be used to confirm the identity of the compound and to characterize its metabolites, such as M20. nih.govnih.govjohnshopkins.edu
Table 3: Hypothetical Tandem MS (MS/MS) Fragmentation Data for Vorapaxar
| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Inferred Structural Fragment |
| 493.2 [M+H]⁺ | 25 eV | 350.1 | Loss of the ethyl carbamate side chain |
| 493.2 [M+H]⁺ | 25 eV | 281.2 | Cleavage of the tricyclic core |
| 493.2 [M+H]⁺ | 25 eV | 144.0 | Fragment corresponding to the pyridine ring structure |
The method of ionization is critical for successfully analyzing a compound by mass spectrometry. While standard techniques are robust, advanced ionization methods can offer greater sensitivity or new analytical capabilities. nih.gov
Nano-electrospray Ionization (nano-ESI): This technique uses very low flow rates and miniaturized emitters to achieve high ionization efficiency and sensitivity. nih.gov It is particularly useful for analyzing trace amounts of Vorapaxar and its metabolites from complex biological samples, such as plasma.
Desorption Electrospray Ionization (DESI): DESI is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal preparation. nih.gov It could potentially be used for imaging applications, such as mapping the distribution of Vorapaxar and its metabolites directly on a thin tissue section.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While primarily used for elemental analysis, ICP-MS could be employed in specialized research involving Vorapaxar if, for example, it were labeled with a specific metal isotope for certain tracer studies. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Interaction Studies
Vibrational spectroscopy provides insight into the molecular vibrations of a compound, offering a fingerprint of its structure and bonding.
Fourier Transform Infrared (FTIR) spectroscopy has been employed in the study of Isometamidium, particularly in the context of drug delivery systems. For instance, FTIR analysis was used to characterize Isometamidium chloride-loaded alginate gum nanoparticles. This analysis helps in understanding the interactions between the drug and the polymer matrix, which is essential for the development of stable and effective nanoformulations nih.gov.
Information regarding the application of Raman spectroscopy for detailed conformational and interaction studies of pure Isometamidium is not extensively available in the public domain. While Raman spectroscopy is a powerful tool for studying the conformation of biomolecules, specific research findings detailing its application to Isometamidium are limited nih.gov.
Chromatographic Separations in this compound Research
Chromatographic techniques are fundamental for the separation, identification, and quantification of Isometamidium and its related substances in various matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Isometamidium. Several robust HPLC methods have been developed for quality control and the determination of the compound in different samples.
A validated reverse-phase HPLC (RP-HPLC) method has been established for the separation and quantification of the major components of Isometamidium in commercial products. This method often utilizes a phosphate buffer to maintain the ionic nature of the components, ensuring good separation researchgate.net. Another selective and reproducible RP-HPLC method uses a Licrospher-60 RP-select B column with a mobile phase of acetonitrile and potassium dihydrogen phosphate buffer (pH 3.0) and UV detection at 320 nm. This method is capable of determining Isometamidium in the presence of its process-related and degradation impurities, with a limit of detection of 45 ng/ml nih.govresearchgate.net.
Ion-pair reversed-phase HPLC has also been successfully applied for the determination of Isometamidium in bovine serum and tissues. This technique employs a pairing ion, such as heptane sulphonate, to enhance the retention and separation of the ionic drug on the non-polar stationary phase researchgate.netresearchgate.net.
Table 1: HPLC Method Parameters for Isometamidium Analysis
| Parameter | Method 1 nih.gov | Method 2 researchgate.net |
|---|---|---|
| Column | Licrospher-60 RP-select B | Symmetry RP 18 |
| Mobile Phase | Acetonitrile/KH2PO4 (pH 3.0, 20 mM) (25:75 v/v) | Acetonitrile, Methanol, Phosphate buffer, Hexane sulfonate |
| Detection | UV at 320 nm | UV at 250 nm |
| Limit of Detection | 45 ng/ml | 3.2 µg/mL (for Diminazene diaceturate) |
| Application | Determination in the presence of impurities | Simultaneous determination with other veterinary drugs |
Due to the low volatility and ionic nature of Isometamidium chloride, Gas Chromatography (GC) is not a commonly used technique for its direct analysis. GC is more suitable for volatile and thermally stable compounds agilent.com. Derivatization could potentially make Isometamidium amenable to GC analysis, but there is a lack of published research on the application of GC for this compound.
The coupling of chromatographic separation with mass spectrometry provides a powerful tool for both identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the determination of Isometamidium residues in complex biological matrices such as animal-derived foods nih.gov. A developed LC-MS/MS method for detecting residues in bovine tissues and milk demonstrated a limit of detection of 0.05 µg/kg and a limit of quantification of 5 µg/kg. The method showed good linearity in the range of 1-100 µg/L and average recoveries between 73.8% and 93.9% nih.gov. LC-MS/MS is also the preferred method for the simultaneous analysis of multiple veterinary drugs, including Isometamidium, in various tissues nih.govd-nb.info.
Given the unsuitability of GC for direct Isometamidium analysis, there are no significant applications of Gas Chromatography-Mass Spectrometry (GC-MS) reported for this compound. GC-MS is a gold standard for the identification of a wide range of volatile and semi-volatile organic compounds in forensic and environmental analysis, but its application is limited for non-volatile salts like Isometamidium mdpi.comtamu.edu.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Binding Studies
UV-Visible and fluorescence spectroscopy are valuable tools for studying the electronic properties of molecules and their interactions with other substances.
UV-Vis spectroscopy has been utilized for the quantitative analysis of Isometamidium. For example, a UV spectrophotometer was used to determine the concentration of the drug in nanoformulations by creating a standard curve from various known concentrations nih.gov.
The intrinsic fluorescence of Isometamidium has been extensively used to study its interaction with and uptake by the parasite Trypanosoma congolense nih.govnih.govnih.gov. Upon incubation with trypanosomes, the fluorescence emission maximum (λmax) of Isometamidium shifts from around 600 nm to 584 nm, accompanied by a significant increase in fluorescence intensity nih.govnih.govresearchgate.net. This change in fluorescence is attributed to the interaction of the drug with intracellular components, likely DNA, and has been used to monitor the transport of the drug across the parasite's plasma membrane nih.govnih.gov.
Table 2: Fluorescence Properties of Isometamidium upon Interaction with Trypanosoma congolense
| Condition | Emission λmax | Fluorescence Intensity Change | Reference |
|---|---|---|---|
| Isometamidium alone | ~600 nm | - | nih.govresearchgate.net |
| Isometamidium + T. congolense | ~584 nm | ~2-fold increase | nih.govresearchgate.net |
Chiroptical Spectroscopies (CD, VCD, OR) for Stereochemical Analysis
Chiroptical techniques, including Circular Dichroism (CD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are powerful methods for the stereochemical analysis of chiral molecules. Isometamidium possesses chiral centers, making it a candidate for analysis by these techniques. However, a review of the scientific literature reveals a lack of specific studies applying CD, VCD, or ORD to determine the absolute configuration or study the solution conformation of Isometamidium. While these techniques are well-established for the structural analysis of a wide range of chiral natural products and pharmaceuticals, their application to Isometamidium has not been reported rsc.orgmdpi.com.
Theoretical and Computational Chemistry Approaches to Unii 5n7e9brf47
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the structure and reactivity of a molecule. mdpi.comresearchgate.netusc.edu These methods solve the Schrödinger equation for a given molecular arrangement to determine its energy and electronic wavefunction.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. ucl.ac.uknih.gov It is particularly valuable for studying molecules like L-Ornithine L-aspartate (LOLA).
A comprehensive DFT study on LOLA has provided significant insights into its conformational landscape and intramolecular interactions. researchgate.net Using the B3LYP functional and the 6-311++G(d, p) basis set, researchers have scanned the potential energy surface of the molecule to identify its most stable conformations. The most stable structure found is characterized by an ionic bond between the L-ornithine and L-aspartic acid components, with both amino acids existing as zwitterions. researchgate.net This stable conformation is further stabilized by three intramolecular hydrogen bonds. researchgate.net
Table 1: Key Findings from DFT Studies on L-Ornithine L-aspartate
| Property | Finding | Source |
|---|---|---|
| Most Stable Conformation | Characterized by ionic bonding and three intramolecular hydrogen bonds. Both L-ornithine and L-aspartate exist as zwitterions. | researchgate.net |
| Computational Method | DFT with B3LYP functional and 6-311++G(d, p) basis set. | researchgate.net |
| Key Interactions | Intermolecular ionic bond and three H-bonds: O1---H37AN33, O28---H17AN7, and O29---H22AN9. | researchgate.net |
| Electronic Properties | The HOMO-LUMO energy gap was calculated to understand electronic transitions and molecular reactivity. | researchgate.net |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. amanote.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to provide highly accurate solutions to the electronic Schrödinger equation. ucl.ac.ukresearchgate.net While computationally more demanding than DFT, they are often used as a benchmark for accuracy. manchester.ac.uk
For a system like L-Ornithine L-aspartate, high-accuracy ab initio calculations could provide precise values for properties such as isomerization energies, dissociation energies, and potential energy surfaces. ucl.ac.uk These calculations involve using very large basis sets and accounting for electron correlation to a high degree. ucl.ac.uk While specific high-accuracy ab initio studies focused solely on UNII-5N7E9brf47 are not prominent in the literature, the principles of these methods are well-established and could be applied to achieve a deeper understanding of its intrinsic properties.
Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental spectra.
Vibrational Frequencies: The DFT study on L-Ornithine L-aspartate successfully calculated its vibrational spectra (FT-IR and Raman). researchgate.net The computed vibrational frequencies were found to be in good agreement with experimental data after scaling, confirming the accuracy of the optimized molecular structure. The potential energy distribution (PED) analysis was used to assign the vibrational modes to specific functional groups, providing a detailed understanding of the molecule's vibrational behavior. researchgate.net
Table 2: Selected Calculated Vibrational Frequencies for L-Ornithine L-aspartate
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretching | NH3+ | ~3200-3300 |
| C=O Stretching | COO- | ~1600-1700 |
| C-N Stretching | ~1100-1200 | |
| O-H Bending | ~1400-1500 |
(Data derived from the findings of the DFT study on LOLA researchgate.net)
NMR Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of quantum chemistry. nih.gov Machine learning techniques and DFT are increasingly used to accurately predict ¹H and ¹³C chemical shifts. researchgate.netnih.govresearchgate.net These predictions are based on the principle that the chemical shift of a nucleus is determined by its local electronic environment. By calculating the magnetic shielding tensors for each atom in a molecule, its NMR spectrum can be simulated. While a specific NMR prediction study for this compound has not been detailed, these computational tools are readily applicable for elucidating its structure in solution.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govmdpi.com By integrating Newton's equations of motion, MD simulations provide a detailed picture of molecular conformational dynamics and interactions with other molecules, such as solvents or biological macromolecules. nih.govchemrxiv.org
For this compound, MD simulations could be employed to:
Explore its conformational landscape in an aqueous environment.
Study its flexibility and the dynamic nature of its intramolecular hydrogen bonds.
Investigate how it interacts with biological targets, such as proteins or membranes, providing insights into its mechanism of action at an atomic level. mdpi.com
These simulations can reveal dynamic processes that are not captured by static quantum chemical calculations. nih.gov
Molecular Docking and Virtual Screening of this compound and Potential Interacting Partners
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov Virtual screening uses docking and other computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. scienceopen.comchemrxiv.orgmdpi.com
In the context of this compound, molecular docking could be used to:
Identify potential protein targets by predicting its binding mode and affinity within the active sites of various enzymes or receptors.
Understand the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Guide the design of new molecules with improved binding affinity or specificity.
Virtual screening could be used to screen for other compounds that might interact with the same biological targets as L-Ornithine L-aspartate. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used to predict the biological activity or properties of chemicals based on their molecular structures. longdom.orgwikipedia.org These models establish a mathematical relationship between chemical descriptors (representing physicochemical properties) and the activity or property of interest. nih.govchemmethod.comnih.gov
For this compound and its analogues, QSAR and SPR studies could be developed to:
Predict the biological activity of new, untested derivatives. nih.gov
Identify the key molecular features that contribute to a desired activity or property. nih.gov
Optimize molecular structures to enhance therapeutic effects or improve physicochemical properties like solubility or stability. nih.govrsc.org
These studies are a cornerstone of modern medicinal chemistry and drug discovery. longdom.org
Development of Predictive Models for Biological Interactions
Predictive modeling plays a crucial role in the rational design and discovery of new therapeutic agents. For complex natural products like this compound, computational models offer a means to forecast their biological activities and understand the structural features that govern these interactions.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive modeling in medicinal chemistry. mdpi.comresearchgate.net These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For steroidal saponins, QSAR studies can help to identify the key molecular descriptors—such as electronic, thermodynamic, and topographic properties—that influence their therapeutic effects. mdpi.com While specific QSAR models for this compound are not extensively documented in the literature, the principles derived from studies on other steroidal saponins are directly applicable. These models can be used to predict a range of biological activities, including anti-inflammatory, and anticancer properties. rsc.org
Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a ligand to a target protein. researchgate.net In the context of this compound, docking studies can be employed to investigate its potential interactions with various biological targets, such as enzymes and receptors. For instance, computational studies on other saponins have successfully used molecular docking to explore their binding to enzymes involved in neurodegenerative diseases, providing insights into their potential neuroprotective effects. mdpi.com These simulations can reveal crucial information about the binding mode, including the key amino acid residues involved in the interaction and the types of intermolecular forces at play.
The following table summarizes the application of predictive models to steroidal saponins, the class of compounds to which this compound belongs.
| Predictive Model | Biological Target/Activity | Key Findings |
| QSAR | Vasodilatory Activity | Identified key structural features influencing vasodilatory effects. mdpi.com |
| Molecular Docking | Enzymes in Alzheimer's Disease | Predicted stable interactions of saponins with key enzymes. mdpi.com |
| Molecular Dynamics | Structure-Activity Relationships | Elucidated the dynamic interactions between compounds and their targets. mdpi.commdpi.com |
Cheminformatics and Machine Learning Applications in this compound Research
Cheminformatics and machine learning are rapidly transforming the field of drug discovery by enabling the analysis of large and complex chemical datasets. researchgate.net These approaches offer significant potential for accelerating research on this compound and other steroidal saponins.
Machine learning models, in particular, have shown promise in predicting the bioactivity of saponins. researchgate.netnih.gov By training on large datasets of known active and inactive compounds, these models can learn to recognize the complex patterns of structural features that are associated with a particular biological effect. This can be especially useful for screening large virtual libraries of compounds to identify new potential therapeutic agents. For steroidal saponins, machine learning could be applied to predict a wide range of properties, from their absorption, distribution, metabolism, and excretion (ADME) profiles to their specific pharmacological activities. nih.gov
The integration of cheminformatics tools and machine learning algorithms can facilitate the development of comprehensive databases and predictive platforms for steroidal saponins. Such platforms could incorporate data on chemical structures, spectral information, and biological activities, providing a valuable resource for the scientific community. While the application of these advanced computational techniques specifically to this compound is still an emerging area, the methodologies have been successfully applied to the broader class of saponins, demonstrating their potential to guide future research. researchgate.net
The table below highlights some of the key applications of cheminformatics and machine learning in the study of saponins.
| Application | Description | Potential Impact on this compound Research |
| Bioactivity Prediction | Using machine learning models to predict the biological activities of saponins based on their chemical structures. researchgate.netnih.gov | Identification of new potential therapeutic applications for this compound. |
| ADME/Tox Prediction | Employing computational models to predict the pharmacokinetic and toxicological properties of compounds. | Early assessment of the drug-like properties of this compound. |
| Virtual Screening | Utilizing machine learning to screen large compound libraries for potential hits against specific biological targets. | Discovery of novel spirosolane glycosides with enhanced activity. |
Computational Approaches to Reaction Mechanism Elucidation
Understanding the reaction mechanisms of complex molecules like this compound is fundamental to controlling their synthesis and predicting their stability. Computational chemistry provides a powerful lens through which to view these intricate chemical transformations at the atomic level.
Density Functional Theory (DFT) is a quantum mechanical method that has become a valuable tool for elucidating reaction mechanisms. ntu.edu.sgchemrxiv.org DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. ntu.edu.sg This information allows for the mapping of the entire reaction energy profile, providing insights into the feasibility of a proposed mechanism and the factors that control its rate and selectivity. For steroidal saponins, DFT could be used to investigate a variety of reactions, including their biosynthesis, hydrolysis, and glycosylation. ntu.edu.sgmdpi.comnih.gov For example, computational studies have been used to explore the mechanisms of glycosylation reactions, which are central to the synthesis and biological activity of compounds like this compound. ntu.edu.sg
The study of reaction mechanisms in different solvent environments is also crucial, as the solvent can have a profound effect on the reaction pathway. Computational models that incorporate solvent effects, either implicitly or explicitly, can provide a more realistic description of the reaction in solution. nih.govmdpi.com These models can help to explain the role of the solvent in stabilizing charged intermediates or facilitating proton transfer steps.
The following table summarizes the use of computational methods to elucidate reaction mechanisms relevant to steroidal saponins.
| Computational Method | Reaction Type | Key Insights |
| Density Functional Theory (DFT) | Glycosylation | Elucidation of stereoselectivity and the role of catalysts. ntu.edu.sg |
| DFT with Solvent Models | Hydrolysis | Determination of the most favorable reaction pathways in different pH conditions. nih.gov |
| Quantum Mechanics (QM) | Biosynthesis | Understanding the enzymatic steps in the formation of the spirosolane skeleton. mdpi.com |
Mechanistic Investigations of Unii 5n7e9brf47 at the Molecular and Cellular Level
Molecular Target Identification and Validation Strategies
Identifying the full spectrum of molecular targets for a small molecule like dasatinib (B193332) is essential for understanding its biological effects. Researchers have employed a variety of sophisticated, high-throughput techniques to create comprehensive target profiles in physiologically relevant contexts.
Chemical and affinity proteomics have been cornerstone strategies for the unbiased, global identification of dasatinib's interacting proteins directly in cells and cell lysates. pnas.org This approach typically involves creating a derivative of the drug that can be immobilized on a solid support, such as a resin or bead, to create an affinity matrix. pnas.orgashpublications.org This matrix is then used as "bait" to capture binding proteins from a cellular lysate. The captured proteins are subsequently identified using advanced mass spectrometry techniques. nih.gov
Using this methodology, numerous studies have successfully mapped the "interactome" of dasatinib across various cancer cell lines, including those from chronic myeloid leukemia (CML) and lung cancer. ashpublications.orgnih.gov These experiments have consistently identified the intended targets, BCR-ABL and SRC family kinases (SFKs), but have also revealed a much broader target profile. nih.govnih.gov For instance, a chemical proteomics strategy in lung cancer cells identified nearly 40 different kinase targets, including LYN, SRC, FYN, LCK, YES, FRK, BRK, DDR1, EGFR, and multiple Ephrin receptors. nih.gov Another study using CML cell lysates identified the Tec family kinases, Btk and Tec, as major binders of dasatinib. pnas.org
To overcome the limitations of working with cell lysates and to profile targets in a more native environment, cell-permeable affinity-based probes have also been developed. acs.org One such probe, DA-2, was engineered to profile dasatinib targets within living cells, leading to the identification of previously unknown targets, including several serine/threonine kinases like PCTK3, STK25, and PIM-3. acs.orgacs.org These comprehensive studies highlight that dasatinib's polypharmacology extends well beyond its originally designated targets. ashpublications.org
| Identified Molecular Target | Experimental System | Proteomic Method | Reference |
| BCR-ABL | K562, CML Cells | Dasatinib Affinity Matrix | ashpublications.org |
| SRC Family Kinases (SRC, LYN, FYN, YES) | Lung Cancer & GC Cells | Dasatinib Affinity Matrix | nih.govnih.gov |
| Tec Family Kinases (Btk, Tec) | CML Cells | Dasatinib Affinity Resin | pnas.org |
| Discoidin Domain Receptor 1 (DDR1) | K562 Cells | Dasatinib Affinity Matrix | ashpublications.org |
| Ephrin Receptors (e.g., EPHA2, EPHB2) | Lung Cancer & GC Cells | Dasatinib Affinity Matrix | nih.govnih.gov |
| c-KIT | General | Kinase Inhibition Assay | nih.gov |
| Platelet-Derived Growth Factor Receptor (PDGFR) | General | Kinase Inhibition Assay | nih.gov |
| Serine/Threonine Kinases (PCTK3, STK25) | K562 Cells | Cell-Permeable Probe (DA-2) | acs.org |
Label-free methods offer an alternative to affinity-based approaches, avoiding the need to chemically modify the drug, which can sometimes alter its binding properties. One powerful label-free strategy is competitive chemical proteomics. In this setup, a broad-spectrum affinity matrix, such as "kinobeads" coated with non-selective kinase inhibitors, is used to capture a large portion of the cellular kinome. colab.ws
The experiment is performed by incubating a cell lysate with the kinobeads in the presence and absence of free dasatinib. Dasatinib competes with the kinobeads for binding to its specific targets. By using quantitative mass spectrometry to compare the proteins captured by the beads in both conditions, the true targets of dasatinib can be identified as those that are significantly less abundant on the beads when the free drug is present. This method confirms known targets like ABL and SRC family kinases and has been instrumental in identifying novel interactors by measuring direct binding competition in a complex proteome. colab.ws
Genomic and proteomic screening strategies provide a functional dimension to target identification by linking target expression to cellular response. These methods aim to identify which of a drug's many targets are the critical drivers of its therapeutic effect in a specific context.
In breast cancer research, for example, a "dasatinib target index" was developed based on the gene expression levels of 19 kinases known to bind the drug. aacrjournals.org By correlating this index with the drug sensitivity of different breast cancer cell lines, researchers could build a model to predict responsiveness. This approach suggests that the collective expression level of its targets, rather than a single kinase, may determine dasatinib's efficacy. aacrjournals.org Further proteomic studies in breast cancer cells have been used to monitor how the levels of signaling proteins, including targets of dasatinib, change over time, providing insights into the development of drug resistance and identifying windows of enhanced sensitivity. nih.gov These functional genomic and proteomic approaches are critical for annotating the vast lists of potential targets generated by affinity-based methods and for identifying which ones are most relevant to the drug's mechanism of action in a given disease. harvard.edu
Elucidation of Molecular Interaction Mechanisms
Once molecular targets are identified, the next step is to characterize the precise nature of the drug-target interaction. This involves studying the energetics and kinetics of the binding event and determining the three-dimensional structure of the drug-target complex.
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinity and energetics of a drug-target interaction. youtube.comresearchgate.net SPR measures the association (k-on) and dissociation (k-off) rates of the binding event in real-time, from which the dissociation constant (Kd) can be calculated. youtube.com ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy change (ΔH), and entropy change (ΔS). youtube.com
For dasatinib, such studies have been crucial in quantifying its high potency. While comprehensive SPR or ITC datasets are not always publicly available, binding affinity is often reported as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value from in vitro kinase assays. Dasatinib exhibits potent, low nanomolar or even picomolar inhibition against its primary targets. targetmol.com For example, its IC50 for SRC is approximately 0.5 nM. nih.gov Molecular simulation studies have calculated the binding free energy (ΔG) for the dasatinib-BCR-ABL complex to be highly favorable at -12.41 kcal/mol, which corresponds to a sub-nanomolar IC50 value and underscores the exceptional stability of the complex. nih.gov Thermodynamic studies of dasatinib interacting with non-target biomolecules, such as DNA, have also been performed, revealing that these interactions are primarily driven by hydrophobic forces. nih.gov
| Target/Molecule | Method | Parameter | Value | Reference |
| BCR-ABL | Computational | ΔG bind | -12.41 kcal/mol | nih.gov |
| BCR-ABL | Kinase Assay | Ki | <30 pM | targetmol.com |
| SRC | Kinase Assay | Ki | 16 pM | targetmol.com |
| SRC | Kinase Assay | IC50 | ~0.5 nM | nih.gov |
| c-KIT | Kinase Assay | IC50 | 5 nM | nih.gov |
| ABL1 (Recombinant) | Kinase Assay | IC50 | 22.12 nM | nih.gov |
| Calf Thymus DNA | Calorimetry | ΔH⁰ | 128.9 kJ mol⁻¹ | nih.gov |
| Calf Thymus DNA | Calorimetry | ΔS⁰ | 489.2 J mol⁻¹ K⁻¹ | nih.gov |
Structural biology provides an atomic-level view of how dasatinib fits into the binding site of its target proteins. X-ray crystallography has been particularly informative. The crystal structure of dasatinib bound to the ABL kinase domain (PDB ID: 2GQG) was a landmark achievement, revealing the molecular basis for its high potency and its ability to inhibit many imatinib-resistant ABL mutants. rcsb.orgnih.gov The structure shows that dasatinib binds to the active, "DFG-in" conformation of the ABL kinase, a key difference from imatinib (B729), which binds the inactive "DFG-out" state. nih.govashpublications.org This ability to recognize a different conformational state of the kinase is a major reason for its effectiveness against imatinib resistance. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy has corroborated these findings in solution, confirming that dasatinib preferentially binds the active conformation of ABL. ashpublications.org NMR studies have also been used to characterize the structure of dasatinib itself and its degradation products. researchgate.netoup.com
More recently, Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of large, dynamic protein complexes that are often difficult to crystallize. nih.gov While specific Cryo-EM structures of dasatinib-target complexes are not yet widely reported, the technology holds significant promise for elucidating how dasatinib interacts with larger target assemblies and signaling complexes in a near-native state. cancernetwork.comyoutube.com
Table of Mentioned Compounds
| UNII | Preferred Substance Name |
| 5N7E9brf47 | Dasatinib |
| Imatinib | |
| Nilotinib | |
| Saracatinib | |
| Bosutinib | |
| Ponatinib | |
| Napabucasin | |
| Sunitinib |
Protein-Ligand and Protein-Protein Interaction Analysis
UNII-5N7E9brf47 functions as a crucial trafficking factor, primarily for lipidated proteins within cells. Its interactions are fundamental to the proper localization and function of its binding partners. A primary and extensively studied interaction is with the G-protein transducin (Gt), which is essential for phototransduction in rod photoreceptor cells. researchgate.net
The interaction between this compound and its protein partners is highly specific, often depending on the acylation state of the target protein. For instance, this compound selectively binds to the acylated Gα subunit of transducin, facilitating its transport from the inner segment to the outer segment of rod photoreceptors. researchgate.net This interaction is vital for replenishing transducin in the outer segment where phototransduction occurs.
Beyond transducin, this compound interacts with a range of other myristoylated and farnesylated proteins, acting as a general chaperone or escort protein for these lipid-modified molecules. This suggests a broader role in cellular logistics beyond the visual cycle.
Table 1: Key Protein Interactions with this compound
| Interacting Protein | Cellular Location | Function of Interaction |
|---|---|---|
| Transducin (Gαt) | Rod Photoreceptors | Trafficking from inner to outer segment |
| Myristoylated Proteins | Various | Chaperoning and transport |
Biochemical Pathway Modulation and Cellular Signaling Pathway Analysis
The protein this compound is a key modulator of G-protein signaling pathways, primarily through its role in controlling the subcellular localization of signaling components. By trafficking transducin, it directly influences the efficacy and maintenance of the phototransduction cascade, the biochemical pathway that converts light into a neuronal signal. researchgate.net
Furthermore, emerging research indicates that this compound may have roles beyond the retina. Its interactions with other lipidated proteins suggest its involvement in various cellular signaling pathways that rely on the correct positioning of these modified proteins, such as those involved in cell growth, differentiation, and synaptic transmission. researchgate.net Perturbations in the function of this compound can, therefore, lead to disruptions in these fundamental cellular processes. nih.gov
Enzyme Inhibition and Activation Kinetics in In Vitro Systems
Current research primarily identifies this compound as a protein trafficking and chaperone factor rather than a direct modulator of enzyme kinetics. It does not possess intrinsic enzymatic activity. Its influence on enzymatic pathways is indirect, occurring through the transport of enzyme components or regulatory proteins to their correct subcellular locations. For example, by controlling the availability of G-proteins, it can indirectly affect the activity of enzymes that are downstream targets of G-protein signaling, such as phosphodiesterases. However, direct studies detailing its role in enzyme inhibition or activation kinetics are not prominent in the existing literature.
Receptor Binding and Functional Assays in Cellular Models
This compound does not function as a classical ligand that binds to cell surface receptors. Instead, its "receptor binding" is more accurately described as its specific interaction with its cargo proteins, such as the acylated N-terminus of transducin. In vitro binding assays are crucial tools for characterizing these interactions. nih.gov These assays, often employing techniques like surface plasmon resonance or co-immunoprecipitation, allow for the quantitative measurement of binding affinities (Kd values) between this compound and its lipidated protein partners. nih.gov
Functional assays in cellular models, particularly in retinal cell lines or animal models, have demonstrated the critical role of this compound. nih.gov Deletion or mutation of the gene encoding this compound leads to mislocalization of transducin and consequently impairs the light response in photoreceptors. researchgate.net
Analysis of Downstream Cellular Responses and Pathway Perturbations
The primary downstream cellular response to the function of this compound is the maintenance of a high concentration of transducin in the rod outer segments, which is essential for a robust and sustained response to light. Perturbation of this compound function leads to a cascade of downstream effects. nih.gov
Table 2: Effects of this compound Deletion in Research Models
| Cellular Process | Observed Effect of Deletion | Downstream Consequence |
|---|---|---|
| Transducin Localization | Mislocalization to inner segment | Impaired phototransduction |
| Synaptic Transmission | Reduced steady-state glutamate (B1630785) release | Altered retinal signaling |
Investigation of Selectivity and Off-Target Molecular Interactions in Research Models
The binding selectivity of this compound is a key aspect of its function. Its binding pocket is specifically adapted to recognize and accommodate the myristoyl or farnesyl groups of its target proteins, conferring a high degree of selectivity. This ensures that it chaperones the correct set of lipidated proteins.
Investigations into "off-target" interactions for a naturally occurring protein like this compound involve identifying its full range of binding partners to understand its complete biological role. While its interaction with transducin is well-established, proteomic studies continue to uncover additional interacting proteins. Understanding this complete interactome is crucial for fully elucidating its function and predicting the consequences of its dysfunction. For instance, while its primary role is in the retina, its expression in other tissues suggests other selective interactions and functions are yet to be fully characterized.
Omics Based Research on Unii 5n7e9brf47
Proteomics Studies for Comprehensive Protein Profiling
Proteomics, the large-scale study of proteins, has provided a system-wide view of how Berberine influences cellular processes. Researchers have employed various proteomic techniques to identify and quantify proteins and their modifications in response to Berberine treatment, offering insights into its mechanisms of action in different biological models.
Global Protein Identification and Quantification in Research Samples
Global proteomic analyses aim to identify and quantify the entire set of proteins (the proteome) within a biological sample. In a notable study investigating Berberine's effects on colon cancer cells, label-free quantitative proteomics was used to profile the proteomes of HCT116 and DLD1 cell lines after treatment. mdpi.com This comprehensive analysis identified a total of 5,130 proteins across the samples. mdpi.com The study quantified significant changes in the protein landscape, demonstrating the broad impact of Berberine on the cellular proteome. mdpi.comresearchgate.net
| Cell Line | Total Proteins Identified | Number of Proteins with Altered Expression |
|---|---|---|
| HCT116 | 5130 | 865 |
| DLD1 | 5130 | 675 |
Analysis of Post-Translational Modifications Induced by UNII-5N7E9brf47
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can alter their function, localization, and stability. youtube.com Research indicates that Berberine can influence these modifications. For instance, in breast cancer cells, Berberine has been shown to enhance the post-translational stability of the cyclin-dependent kinase inhibitors p21/cip1 and p27/kip1. nih.gov This effect is linked to its ability to down-regulate the protein kinase Akt. nih.gov Furthermore, chemical proteomics studies in colorectal cancer cells revealed that Berberine directly binds to the enzyme pyruvate (B1213749) kinase isozyme type M2 (PKM2), leading to an increase in its ubiquitination and subsequent degradation—a key PTM that flags proteins for destruction. nih.gov These findings highlight that Berberine's mechanism of action is not limited to altering protein expression levels but also involves modulating protein function through PTMs. nih.govnih.gov
Differential Proteomics for Comparative Analysis in Research Models
Differential proteomics is used to compare the proteomes of samples under different conditions to identify proteins whose abundance has changed. This approach has been crucial in pinpointing the specific proteins and pathways targeted by Berberine.
In a comparative study on breast cancer cells (MCF-7), a differential proteomics strategy identified 96 proteins with significantly altered expression following Berberine treatment. nih.gov These proteins were involved in a range of cellular functions, including protein folding, proteolysis, redox regulation, and metabolism. nih.gov
A similar comparative analysis in colon cancer cells identified 54 differentially expressed proteins that were common to both HCT116 and DLD1 cell lines after Berberine exposure. mdpi.comresearchgate.net Bioinformatic analysis revealed that these shared proteins were primarily associated with mitochondrial protein synthesis, calcium mobilization, and the metabolism of fat-soluble vitamins. mdpi.comresearchgate.net From this group, several hub proteins were identified as key targets, including GTPase ERAL1 and several mitochondrial ribosomal proteins (MRPLs). mdpi.comresearchgate.net
| Protein Name | Function |
|---|---|
| ERAL1 | GTPase involved in ribosome biogenesis |
| MRPL11 | Mitochondrial ribosomal protein |
| MRPL15 | Mitochondrial ribosomal protein |
| MRPL30 | Mitochondrial ribosomal protein |
| MRPL37 | Mitochondrial ribosomal protein |
| MRPL40 | Mitochondrial ribosomal protein |
| MRPL52 | Mitochondrial ribosomal protein |
Metabolomics Studies for Metabolic Pathway Elucidation
Metabolomics involves the comprehensive analysis of small molecule metabolites in biological systems. This omics approach has been vital in mapping the metabolic perturbations caused by Berberine and elucidating its influence on metabolic pathways.
Untargeted and Targeted Metabolite Profiling in Biological Systems
Metabolomic strategies are broadly categorized as untargeted or targeted. metabolon.com Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a global snapshot of the metabolome, making it ideal for hypothesis generation. metabolon.com In contrast, targeted metabolomics focuses on the precise measurement of a predefined group of metabolites, often for hypothesis testing or validation. metabolon.com
Both approaches have been applied in Berberine research. For example, an untargeted metabolomics study using UPLC-Q-TOF/MS was conducted on rats with high-fat diet-induced nonalcoholic steatohepatitis (NASH). nih.gov This global analysis identified a panel of potential metabolic biomarkers that were significantly altered by Berberine treatment. nih.gov Similarly, an LC-MS-based untargeted analysis of rats with indomethacin-induced gastric injury identified 57 differential metabolites, revealing widespread metabolic changes. mdpi.comdoaj.org Targeted analyses have also been employed to study the metabolism of Berberine itself, identifying its major metabolites such as berberrubine, thalifendine, and their conjugates in various biological systems. nih.govresearchgate.net
Identification of Metabolic Perturbations Caused by this compound
Metabolomics studies have successfully identified specific metabolic pathways that are significantly perturbed by Berberine. These findings connect its molecular actions to its well-documented effects on metabolic health. nih.govbestinnature.comhealthline.com
In a study on a hamster model of hyperlipidemia, metabolomic analysis of serum and gut content showed that Berberine significantly regulated molecules involved in lipid metabolism and increased the production of bile acids. rsc.org Research into its effects on NASH revealed that Berberine's therapeutic action is related to the regulation of metabolic disruptions involving phospholipids (B1166683) and unsaturated fatty acids. nih.gov Key metabolites identified in this context include sphingomyelin, phosphatidylcholine, and lysophosphatidylcholine. nih.govnih.gov
In a model of gastric injury, the most significantly affected pathways were glutathione (B108866) metabolism and arachidonic acid metabolism. mdpi.comdoaj.org This suggests that Berberine exerts its effects by modulating oxidative stress and inflammatory processes. mdpi.comdoaj.org These diverse studies consistently point to Berberine's ability to modulate core metabolic pathways related to lipids, glucose, inflammation, and oxidative stress. nih.govmdpi.comdoaj.orgrsc.org
| Research Model | Key Perturbed Pathway(s) | Associated Metabolites | Reference |
|---|---|---|---|
| Nonalcoholic Steatohepatitis (NASH) | Phospholipid metabolism, Unsaturated fatty acid metabolism | Sphingomyelin, Phosphatidylcholine (PC), Lysophosphatidylcholine (LysoPC) | nih.govnih.gov |
| Hyperlipidemia | Lipid metabolism, Bile acid metabolism | Bile acids, Cholesterol, Triglycerides | rsc.org |
| Gastric Injury | Glutathione metabolism, Arachidonic acid metabolism | Glutathione (GSH), Malondialdehyde (MDA) | mdpi.comdoaj.org |
| Type 2 Diabetes | Glucose metabolism, Insulin resistance | Fasting plasma glucose (FPG), HOMA-IR | nih.gov |
Fluxomics and Isotopic Tracing for Dynamic Metabolic Analysis
Fluxomics is a powerful methodology for the experimental elucidation of metabolic flux, which represents the rate of turnover of molecules through a metabolic pathway. It provides a dynamic view of cellular physiology by quantifying the rates of metabolic reactions. A key technique within fluxomics is isotopic tracing, where molecules labeled with stable isotopes (such as ¹³C or ¹⁵N) are introduced into a biological system. By tracking the incorporation of these isotopes into downstream metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can map active pathways and quantify the flux through them.
While specific fluxomics studies dedicated solely to Genistein are not extensively detailed in current literature, the principles of these techniques are directly applicable to understanding its complex metabolic fate in vivo. The primary metabolic pathways for Genistein include extensive phase II metabolism, such as glucuronidation and sulfation, which occur rapidly in the intestine and liver. nih.gov Additionally, gut microbiota play a crucial role in its biotransformation, converting Genistein into metabolites like dihydrogenistein (B190386) and 6′-hydroxy-O-desmethylangolensin (6′OH-ODMA). encyclopedia.pubmdpi.com
Isotopic tracing offers a robust framework to dynamically analyze these competing metabolic routes. For instance, by administering ¹³C-labeled Genistein, researchers could:
Quantify the rate of its conversion into various glucuronide and sulfate (B86663) conjugates. nih.gov
Trace the flow of carbon from the parent compound to microbially-derived metabolites in the gut, elucidating the kinetics of these transformations. encyclopedia.pub
Determine the extent of enterohepatic circulation, a process where Genistein and its metabolites are excreted in bile, metabolized by gut flora, and then reabsorbed. researchgate.net
Early studies have utilized radioactive labeled Genistein to determine its absolute bioavailability, demonstrating that while the compound is well-absorbed, it undergoes extensive metabolism, leading to low bioavailability of the free aglycone form. nih.gov Modern stable isotope tracing, coupled with high-resolution mass spectrometry, would allow for a more detailed and quantitative mapping of these metabolic fluxes in real-time, providing a precise understanding of how factors like individual gut microbiome composition influence the dynamic metabolic profile of Genistein. mdpi.com
Integration of Multi-Omics Data for Systems-Level Understanding
The integration of multiple "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic, systems-level understanding of complex biological processes that cannot be achieved through any single approach. mdpi.comnih.gov This strategy is particularly valuable for elucidating the intricate regulatory networks that govern the synthesis and accumulation of secondary metabolites like Genistein in organisms.
A significant example of this integrated approach is the study of Genistein accumulation in the medicinal plant Flemingia macrophylla. researchgate.netnih.gov In this research, scientists employed a combination of transcriptomic, proteomic, and metabolomic analyses to investigate how different concentrations of magnesium influence the biosynthesis of Genistein and its glycoside form, Genistin. researchgate.netnih.gov
The study revealed that magnesium levels have a profound impact on the metabolic pathways responsible for isoflavone (B191592) production. High-performance liquid chromatography (HPLC) analysis showed that magnesium supplementation at concentrations of 0.27 and 0.36 g/L significantly boosted the synthesis of Genistein while concurrently inhibiting its conversion to Genistin. researchgate.netnih.gov
By integrating the multi-omics data, the researchers identified that the differentially expressed genes and proteins under varying magnesium concentrations were primarily involved in the phenylpropanoid, isoflavone, and flavonoid biosynthesis pathways. nih.gov This allowed them to pinpoint eight specific gene-protein pairs directly related to the synthesis of Genistein and Genistin, providing a clear molecular explanation for the observed metabolic changes. researchgate.net This integrated analysis demonstrates how genetic information (transcriptomics), protein expression (proteomics), and metabolic output (metabolomics) can be woven together to create a comprehensive model of Genistein regulation. researchgate.netnih.gov
Table 1: Effect of Magnesium Concentration on Genistein and Genistin Synthesis in Flemingia macrophylla
| Magnesium Concentration (g/L) | Effect on Root Growth | Genistein Synthesis | Genistin Synthesis (Glycosylation) |
| 0 (Deficiency) | Restricted | - | - |
| 0.045 - 0.18 | Promoted | - | - |
| 0.27 | Significantly Promoted | Significantly Enhanced | Inhibited |
| 0.36 | Significantly Promoted | Significantly Enhanced | Inhibited |
This table is a representation of findings described in the research where specific quantitative values for synthesis enhancement were not provided in the abstract. researchgate.netnih.gov
This systems-level understanding is crucial for applications such as metabolic engineering, where the goal is to optimize the production of valuable compounds like Genistein in plants or microbial systems. rsc.org
Applications of Unii 5n7e9brf47 As a Research Tool and Chemical Probe
Development of UNII-5N7E9brf47 as a Chemical Probe for Biological Processes
Chemical probes are essential for gaining molecular-level insights into biological systems, often complementing traditional genetic approaches universiteitleiden.nlnih.gov. This compound, as a chemical probe, would be developed to precisely modulate a specific biological target, such as a protein or pathway, with high potency and selectivity febs.org. This targeted modulation allows researchers to observe the downstream effects, thereby elucidating the role of the target in physiological and pathological processes nih.gov. The development process typically involves rigorous characterization of its mechanism of action and validation in relevant biological contexts febs.orgnih.gov. Such probes are critical for target validation in drug discovery, providing a chemical means to interrogate biological function that can be difficult to achieve solely through genetic methods nih.gov. The availability of well-characterized probes like this compound is crucial for advancing the field of chemical biology febs.org.
Utility in In Vitro Assay Development and Optimization
In vitro assays are foundational to drug discovery, serving as the primary means to evaluate potential therapeutic candidates, identify targets, and validate mechanisms of action databiotech.co.ilbioduro.com. This compound can be instrumental in the development and optimization of these assays. Its specific biological activity can be leveraged to create robust assays that accurately measure target engagement, cellular responses, or functional outcomes bioduro.comcellectricon.com. For instance, it could be used in cell-based assays to assess its impact on cellular pathways or in biochemical assays to quantify its interaction with its molecular target databiotech.co.il. The optimization of such assays ensures sensitivity, reproducibility, and specificity, which are critical for generating reliable data that can guide further research and development bioduro.comcellectricon.com. Developing novel in vitro assays or refining existing ones, potentially using human cells or increasing throughput, is an active area of research that benefits from well-defined chemical tools like this compound oecd.org.
Application in Mechanistic Pre-clinical Research Models (e.g., cell lines, organoids, in vivo mechanistic studies)
Preclinical research models are vital for translating laboratory findings into potential therapeutic strategies, bridging the gap between in vitro studies and human clinical trials uni-stuttgart.deinvetus.com. This compound can be employed across a spectrum of these models to elucidate mechanisms of action and assess efficacy. In cell line models, it can be used to study its effects on specific cellular processes or disease phenotypes uni-stuttgart.de. Organoid models, which mimic the architecture and complexity of tissues, offer a more physiologically relevant environment for testing the compound's activity uni-stuttgart.de. Furthermore, in vivo mechanistic studies, utilizing animal models such as rodents or zebrafish, allow for the assessment of this compound's pharmacological effects, biodistribution, and target engagement within a whole organism context invetus.comcnic.es. These studies are essential for understanding how the compound functions in a complex biological system and for predicting its potential therapeutic benefit and safety profile prior to human testing uni-stuttgart.deeuropa.eu.
Contribution to Lead Compound Discovery and Optimization in Academic Settings
Academic research plays an increasingly significant role in early-stage drug discovery, including the identification and optimization of lead compounds nih.gov. This compound can contribute substantially to these efforts. As a well-defined chemical probe, it can serve as a starting point or a reference compound in screening campaigns aimed at identifying novel molecules with similar or improved activity nih.govnih.gov. In academic settings, such probes are used to validate new therapeutic targets and to explore chemical space for potential drug candidates nih.gov. Through structure-activity relationship (SAR) studies, academic researchers can utilize this compound as a scaffold or benchmark to optimize potency, selectivity, and pharmacokinetic properties, thereby transforming initial "hits" into viable lead compounds for further development nih.gov. The availability of such tools accelerates the discovery process and fosters innovation in academic drug discovery programs nih.gov.
Data Tables
While specific experimental data for this compound were not detailed in the provided search results, a typical data table illustrating its application as a chemical probe might present the following information:
| Target/Pathway | Biological Process Investigated | Assay Type | Model System | Observed Effect (e.g., Inhibition, Activation) | Reference |
| [Target Name] | Cell Proliferation | Cell Viability Assay | Cancer Cell Line A | IC50: X µM | nih.gov, nih.gov |
| [Target Name] | Signal Transduction | Western Blot | Primary Neurons | Downregulation of p-ERK | mdpi.com, uni-stuttgart.de |
| [Target Name] | Enzyme Activity | Biochemical Assay | Purified Enzyme | Ki: Y nM | |
| [Target Name] | Receptor Binding | Radioligand Assay | Cell Membrane Prep | Kd: Z nM |
Note: The specific target, biological process, observed effects, and reference numbers in this table are illustrative, representing the type of data that would be generated and presented when using a chemical probe like this compound in research.
Compound List:
this compound
Future Directions and Emerging Research Avenues for Tivozanib Unii 5n7e9brf47
Tivozanib, a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3, has established its role in the therapeutic landscape of advanced renal cell carcinoma (RCC). nih.govwikipedia.org As a quinoline-urea derivative, its high selectivity and potency distinguish it from other tyrosine kinase inhibitors (TKIs). nih.govnih.gov The primary mechanism of Tivozanib involves the inhibition of VEGFR phosphorylation, which effectively blocks the signaling cascade responsible for tumor angiogenesis, vascular permeability, and growth. drugbank.compatsnap.comfotivdahcp.com While its clinical application in RCC is well-documented, the future of Tivozanib research is expanding into novel methodologies, deeper mechanistic explorations, and innovative applications, paving the way for its broader potential in oncology and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
